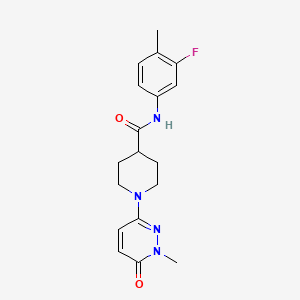

N-(3-fluoro-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-3-4-14(11-15(12)19)20-18(25)13-7-9-23(10-8-13)16-5-6-17(24)22(2)21-16/h3-6,11,13H,7-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHUCYBFYBNPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-fluoro-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Fluorinated phenyl group : Enhances lipophilicity and may influence biological interactions.

- Dihydropyridazine moiety : Known for various pharmacological activities.

- Piperidine ring : Commonly found in many bioactive compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its effects on cell proliferation, apoptosis, and anti-inflammatory properties.

1. Cell Proliferation and Cytotoxicity

Studies have shown that N-(3-fluoro-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.3 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.8 | Activation of caspase pathways |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in models of chronic inflammation.

3. Pharmacological Studies

Pharmacological profiling has revealed that the compound acts as a selective inhibitor of certain kinases involved in cancer progression. In vitro studies demonstrated significant inhibition of cell migration and invasion in metastatic cancer models.

Case Studies

Several case studies have been documented to illustrate the potential therapeutic applications of the compound:

Case Study 1: Lung Cancer Treatment

A study conducted on A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Inflammatory Disease Model

In a model of acute lung injury, administration of N-(3-fluoro-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide resulted in reduced levels of inflammatory markers and improved lung function parameters.

Comparación Con Compuestos Similares

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

- Key Difference : The phenyl group is substituted with a bromine atom at the 2-position instead of 3-fluoro-4-methyl.

- Impact : Bromine’s larger atomic radius and higher lipophilicity compared to fluorine may alter binding affinity and metabolic stability. Halogenated aryl groups are common in drug design for tuning pharmacokinetics .

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylcyclohexyl)piperidine-4-carboxamide

- Key Difference : The aryl group is replaced with a 2-methylcyclohexyl substituent.

- Molecular weight: 332.44 g/mol (vs. ~346 g/mol estimated for the target compound) .

EUROPEAN PATENT EXAMPLE: (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

- Key Difference : Contains a fused pyridopyridazine core and trifluoromethyl furan substituent.

- Impact : The trifluoromethyl group enhances metabolic resistance, while the fused ring system may confer rigidity for target binding .

PROTAC Derivatives

Compounds 8.36 and 8.8 from and share the piperidine-4-carboxamide and pyridazinone motifs but are elaborated into PROTACs with additional functional groups (e.g., benzimidazole, polyethylene glycol linkers, and cereblon-binding motifs). These modifications enable targeted protein degradation, a mechanism distinct from the presumed enzymatic inhibition of the target compound. Their higher molecular weights (e.g., 8.8: [M+2H]²⁺ = 505.1) reflect their complexity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : Fluorine at the 3-position (target compound) likely enhances metabolic stability and binding precision compared to bromine () . The 4-methyl group may optimize steric interactions with hydrophobic enzyme pockets.

- PROTAC Comparisons: While structurally related to PROTACs (shared piperidine-pyridazinone core), the target compound lacks the extended linkers and E3 ligase ligands required for protein degradation .

- Synthetic Accessibility : Analogs with simpler substituents (e.g., cyclohexyl in ) are commercially available, suggesting scalable synthesis routes. The target compound’s fluoromethylphenyl group may require specialized fluorination techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.